molecular formula C19H30N2O6 B4002346 1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4002346
M. Wt: 382.5 g/mol
InChI Key: VRYAZDSYHJZEFP-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid is a useful research compound. Its molecular formula is C19H30N2O6 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine oxalate is 382.21038668 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Interaction

Research on phenoxy herbicides, which share structural similarities to "1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine oxalate" through the phenoxy group, indicates significant interaction with soil components. The sorption of these compounds to soil, organic matter, and minerals is influenced by soil parameters such as pH, organic carbon content, and iron oxides. These interactions play a crucial role in the environmental fate of such compounds, suggesting that "1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine oxalate" may exhibit similar behavior in environmental contexts (Werner, Garratt, & Pigott, 2012).

Biodegradation and Fate in Aquatic Environments

The presence and fate of organic compounds in aquatic environments, including their biodegradation, are critical for assessing the ecological impact of chemical pollutants. Studies on alkylphenols and parabens, which like "1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine oxalate" contain ether and phenolic functionalities, show that these compounds undergo biodegradation but may persist in the environment, potentially impacting aquatic life. This suggests that research into the biodegradation pathways and environmental stability of "1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine oxalate" would be valuable (Ying, Williams, & Kookana, 2002); (Haman, Dauchy, Rosin, & Munoz, 2015).

Biochemical and Molecular Interactions

Research into the biochemical and molecular interactions of compounds with specific functionalities can provide insight into their potential applications in medical and environmental science. For example, studies on minor groove binders and their interactions with DNA indicate the importance of understanding the molecular basis for sequence recognition and binding. Such knowledge could inform the use of "1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine oxalate" in biochemical research or drug development (Issar & Kakkar, 2013).

Properties

IUPAC Name

1-[4-(4-ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-3-20-16-6-8-17(9-7-16)21-15-5-4-10-19-13-11-18(2)12-14-19;3-1(4)2(5)6/h6-9H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYAZDSYHJZEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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